4-(acetylamino)-N,N-dipropylbenzamide
Description
4-(Acetylamino)-N,N-dipropylbenzamide is a benzamide derivative characterized by:
- Acetylamino group at the 4-position of the benzene ring.
- N,N-dipropyl substituents on the amide nitrogen. The acetylamino group contributes to hydrogen-bonding capacity, while the dipropyl chains influence solubility and membrane permeability .
Properties
IUPAC Name |
4-acetamido-N,N-dipropylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-4-10-17(11-5-2)15(19)13-6-8-14(9-7-13)16-12(3)18/h6-9H,4-5,10-11H2,1-3H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKHXMLDHCZBRCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C(=O)C1=CC=C(C=C1)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(acetylamino)-N,N-dipropylbenzamide typically involves the acylation of 4-amino-N,N-dipropylbenzamide with acetic anhydride. The reaction is carried out under mild conditions, usually in the presence of a base such as pyridine to neutralize the acetic acid byproduct. The reaction can be represented as follows:
4-amino-N,N-dipropylbenzamide+acetic anhydride→this compound+acetic acid
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of catalysts such as Lewis acids can also enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
4-(acetylamino)-N,N-dipropylbenzamide can undergo various chemical reactions, including:
Oxidation: The acetylamino group can be oxidized to form corresponding nitro compounds.
Reduction: The amide group can be reduced to form amines.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as sulfuric acid or aluminum chloride.
Major Products Formed
Oxidation: Nitro derivatives of this compound.
Reduction: Amines derived from the reduction of the amide group.
Substitution: Various substituted benzamides depending on the electrophile used.
Scientific Research Applications
4-(acetylamino)-N,N-dipropylbenzamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a histone deacetylase inhibitor, which could be useful in cancer therapy.
Materials Science: The compound can be used as a building block for the synthesis of polymers and other advanced materials.
Biological Studies: It is used in studies related to enzyme inhibition and protein modification.
Mechanism of Action
The mechanism of action of 4-(acetylamino)-N,N-dipropylbenzamide involves the inhibition of histone deacetylase enzymes. By inhibiting these enzymes, the compound can induce hyperacetylation of histone proteins, leading to changes in gene expression. This mechanism is particularly relevant in the context of cancer therapy, where the regulation of gene expression is crucial .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound is compared to benzamide derivatives with variations in substituents (Table 1).
Table 1: Key Structural and Functional Differences
Physicochemical Properties
- Lipophilicity (logP) : Higher than N,N-dimethylbenzamide (due to longer alkyl chains) but lower than chloro-substituted analogues (e.g., 4-chloro-N,N-dipropylbenzamide) .
- Solubility: Reduced aqueous solubility compared to amino derivatives (e.g., 4-amino-N,N-dipropylbenzamide) due to acetylation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
